![molecular formula C21H24N2O3 B14957146 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14957146.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications. This compound is structurally related to melatonin, a hormone that regulates sleep-wake cycles in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide can be achieved through several steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative and the methoxyphenyl propanamide.
Coupling Reaction: The indole derivative is coupled with the methoxyphenyl propanamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Studied for its potential role in biological processes and interactions with biological molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the body, influencing various physiological processes such as sleep regulation and antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar and shares similar biological activities.
N-acetyl-5-methoxytryptamine: Another indole derivative with comparable properties.
5-methoxy-N,N-dimethyltryptamine: A compound with similar structural features but different biological effects.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of indole and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-17-6-3-15(4-7-17)5-10-21(24)22-12-11-16-14-23-20-9-8-18(26-2)13-19(16)20/h3-4,6-9,13-14,23H,5,10-12H2,1-2H3,(H,22,24) |
InChI Key |
UHQOHEMXUHKIAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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